

Core Characteristics of Albonoursin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Albonoursin

CAS No.: 1222-90-8

Cat. No.: S517858

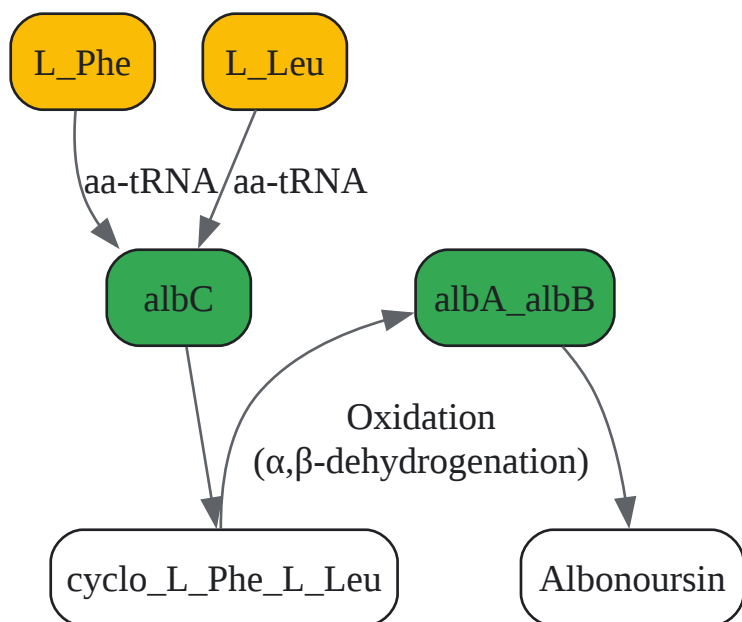
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The table below summarizes the fundamental technical data for **Albonoursin**.

Property	Description
Chemical Name	3-benzylidene-6-isobutylidene-2,5-dioxopiperazine [1]
Common Identifier	P-42-2 [1]
CAS Registry Number	1222-90-8 [1]
Molecular Formula	Information not available in search results
Core Structure	2,5-diketopiperazine (DKP) [2]
Class	Diketopiperazine (cyclic dipeptide) [3] [1]
Producing Organism	<i>Streptomyces noursei</i> (and other <i>Streptomyces</i> species) [2] [4]
Reported Activities	Antibacterial [2]

The Traditional Biosynthetic Pathway

The established pathway for **Albonoursin** biosynthesis involves a cyclodipeptide synthase (CDPS) and a cyclodipeptide oxidase (CDO).



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Diagram of the **Albonoursin** biosynthetic pathway from gene to final product.

The pathway is encoded by a compact gene cluster [2]:

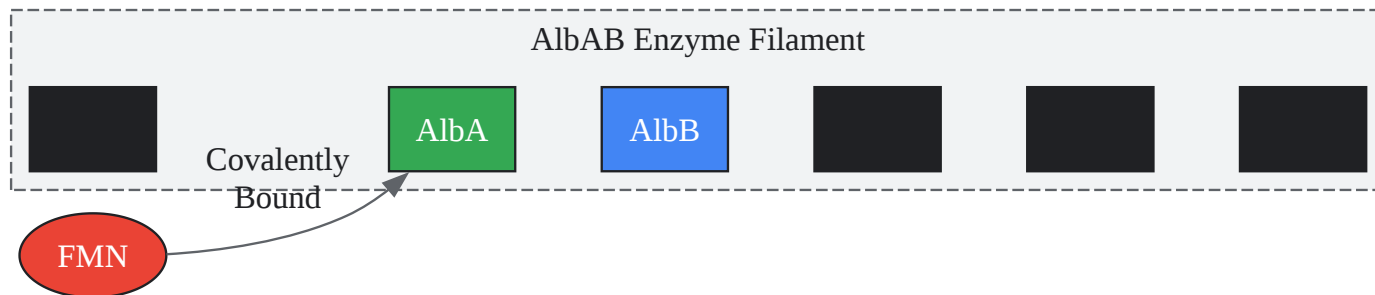
- **albC**: Encodes a CDPS that uses aminoacyl-tRNAs (aa-tRNAs) to form the cyclic dipeptide precursor, **cyclo(L-Phe-L-Leu)**, without ATP hydrolysis [3] [2].
- **albA & albB**: Encode the two subunits of the CDO. These genes are often overlapping, which is crucial for producing a functional enzyme [5] [6]. The CDO introduces double bonds via α,β -dehydrogenations to form the final product, **cyclo(Δ Phe- Δ Leu)**, which is **Albonoursin** [2].

Recent Groundbreaking Research

Recent studies have fundamentally advanced the understanding of the key enzyme in this pathway, the CDO.

The Enzyme Filament Mechanism

A landmark 2024 study revealed that the active form of AlbAB is a **megadalton heterooligomeric enzyme filament** [5].



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Structure of the AlbAB cyclodipeptide oxidase as a linear heterofilament.

Key characteristics of this filament are [5]:

- **Structure:** A linear filament consisting of alternating dimers of AlbA and AlbB.
- **Cofactor:** Contains covalently bound Flavin Mononucleotide (FMN).
- **Activity Dependency:** Enzyme activity is **crucially dependent on filament formation**. Disrupting the filament (e.g., at low pH) disrupts activity.
- **Prevalence:** The interactions between AlbA and AlbB are highly conserved, suggesting that all similar CDOs are likely enzyme filaments.

Bioactivity and Research Applications

Albonoursin and its analogs show significant pharmacological potential, driving continued research.

- **Anticancer Potential:** Recent genome mining led to the discovery of **albocandins A–E**, new **albonoursin** analogs. Among these, **albocandin C** and **albocandin D** showed potent *in vitro* cytotoxic activity against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480), with IC₅₀ values ranging from 3.50 to 32.66 μ M [3]. This highlights the promise of this chemical class in anticancer drug discovery.
- **Tool for Biocatalysis:** The discovery of the enzyme filament structure explains the historical difficulties in producing and purifying active CDOs [5]. This new knowledge makes CDOs more viable as tools for the combinatorial biosynthesis of novel DKPs, enabling the creation of libraries of structurally diverse compounds for screening [6].

Experimental Protocols for Key Areas

For researchers aiming to work with this system, here are methodologies for two critical activities.

Research Objective	Experimental Workflow & Key Considerations
Genome Mining for Novel Analogs	1. Isolate Actinomycete from soil or other sources. 2. Sequence Genome and use antiSMASH software to identify CDPS/CDO gene clusters [3]. 3. Ferment Strain in various media to induce expression. 4. Isolate Compounds using chromatography. 5. Elucidate Structures via HRESIMS, NMR, and X-ray crystallography [3].
In Vivo Characterization of CDO Activity	1. Clone CDPS and CDO genes into an expression vector. The CDO genes (<i>albA/albB</i>) must be cloned with their natural overlap for successful expression [6]. 2. Co-express in a chassis (e.g., <i>E. coli</i>). 3. Analyze culture supernatants using LC-MS to detect cyclodipeptides and their dehydrogenated derivatives [6].

Summary and Research Outlook

Albonoursin serves as a key model for understanding diketopiperazine biosynthesis. The classic view of its simple two-enzyme pathway has been profoundly deepened by the discovery that its key modifying enzyme, the CDO, functions as a large-scale protein filament.

Future research will likely focus on:

- Exploiting the **enzyme filament mechanism** for improved biocatalytic production of DKPs.
- Further **genome mining** to discover novel **albonoursin**-like compounds with enhanced bioactivities, particularly in anticancer research.
- **Combinatorial biosynthesis** using diverse CDPSs and CDOs to generate unprecedented chemical diversity based on the DKP scaffold [6].

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References

1. MeSH Browser [meshb.nlm.nih.gov]
2. The Albonoursin Gene Cluster of *S. noursei*: Biosynthesis ... [sciencedirect.com]
3. Genome mining of albocandins A–E from *Streptomyces* sp.... [pubs.rsc.org]
4. | Semantic Scholar albonoursin [semanticscholar.org]
5. Cyclodipeptide oxidase is an enzyme filament [nature.com]
6. In vivo characterization of the activities of novel ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Core Characteristics of Albonoursin]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b517858#albonoursin-foundational-research]

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